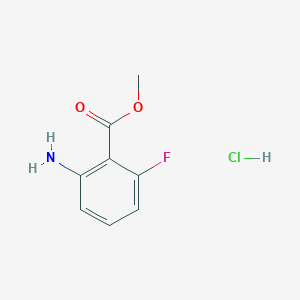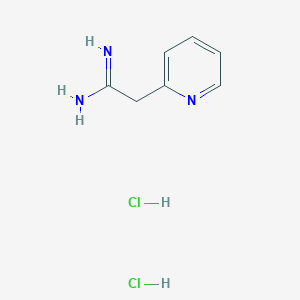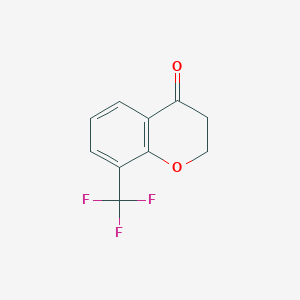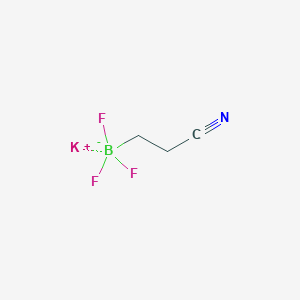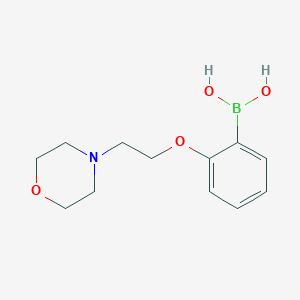
(2-(2-Morpholinoethoxy)phenyl)boronic acid
Overview
Description
(2-(2-Morpholinoethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C12H18BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinoethoxy group. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-(2-Morpholinoethoxy)phenyl)boronic acid is the cis-diol containing molecules . These include nucleosides, catechols, saccharides, and glycoproteins . The compound has a unique ability to selectively recognize these molecules through a reversible covalent reaction .
Mode of Action
The compound interacts with its targets through a dynamic covalent interaction . Under high pH conditions, the compound forms a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that phenylboronic acid, a related compound, has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . This suggests that the compound’s bioavailability may be influenced by the solvent used.
Result of Action
The compound’s action results in the formation of a covalent complex with cis-diol containing molecules . This interaction can be used for the development of synthetic ‘boron-lectins’, fishing of glycoproteins from complex mixtures, site-oriented immobilization of antibodies, and biorthogonal conjugations .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and solvent. The compound’s interaction with its targets is pH-dependent . The choice of solvent also affects the binding selectivity of the compound . For example, the compound synthesized in DMSO using N,N’-methylbisacrylamide (MBAA) as the crosslinker displayed ultrahigh selectivity to the cis-diol containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2-(2-morpholinoethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of palladium catalysts, base, and boronic acid derivatives under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-(2-Morpholinoethoxy)phenyl)boronic acid primarily undergoes:
Substitution Reactions: Involving the replacement of the boronic acid group with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Typically, organic solvents like toluene or ethanol are used.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In organic chemistry, (2-(2-Morpholinoethoxy)phenyl)boronic acid is extensively used in the synthesis of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine: This compound is used in the development of boron-containing drugs and as a building block in the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of various chemicals .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the morpholinoethoxy group, making it less versatile in certain reactions.
(3-(2-Morpholinoethoxy)phenyl)boronic Acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: (2-(2-Morpholinoethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity in Suzuki-Miyaura coupling reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[2-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDHGFCVHWBNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



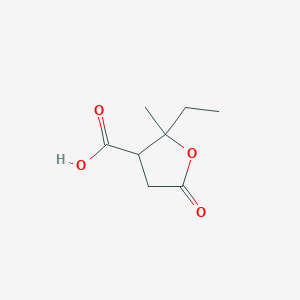
![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)
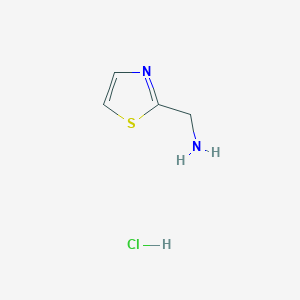
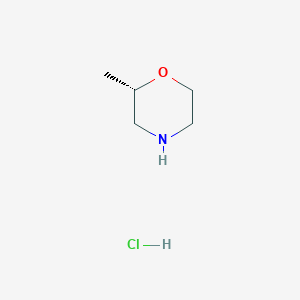
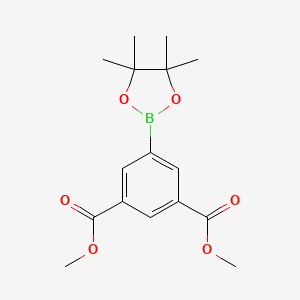
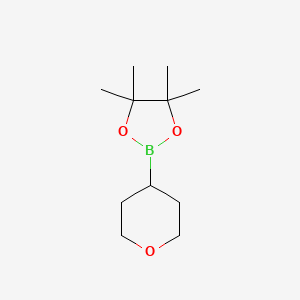

![(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1390874.png)

